N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide
Description
N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a piperidine ring, and a tetrahydronaphthalene moiety. The presence of these functional groups makes it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-23-12-11-19(21(23)26)24-13-9-16(10-14-24)22-20(25)18-8-4-6-15-5-2-3-7-17(15)18/h4,6,8,16,19H,2-3,5,7,9-14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHXILURBYMLTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)N2CCC(CC2)NC(=O)C3=CC=CC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable amide precursor under acidic or basic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized via reductive amination or other cyclization reactions.
Coupling with Tetrahydronaphthalene: The final step involves coupling the piperidine and pyrrolidinone intermediates with a tetrahydronaphthalene derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-3-thiophen-3-ylpropanamide
- N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-1-(thiophen-2-ylmethyl)triazole-4-carboxamide
- 6-(methylamino)-N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]pyridine-3-carboxamide
Uniqueness
N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide is unique due to its combination of a pyrrolidinone ring, a piperidine ring, and a tetrahydronaphthalene moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
